2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N'-[(E)-(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE
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Overview
Description
2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N’-[(E)-(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a tetrazole ring and a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N’-[(E)-(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps. The process begins with the preparation of the tetrazole ring, which can be synthesized from the corresponding nitrile using sodium azide under acidic conditions. The hydrazide group is then introduced through a reaction with hydrazine hydrate. The final step involves the condensation of the hydrazide with 2-hydroxy-3,5-dinitrobenzaldehyde under reflux conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N’-[(E)-(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines.
Scientific Research Applications
2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N’-[(E)-(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s potential bioactivity makes it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N’-[(E)-(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The compound’s hydrazide group can form covalent bonds with target proteins, leading to changes in their function. These interactions can affect various biochemical pathways, making the compound a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-tetrazole: A simpler compound with a similar tetrazole ring structure.
3,6-Bis(1H-1,2,3,4-tetrazol-5-yl)-1,2,4,5-tetrazine:
1-Hydroxy-3-nitro-1,2,4-triazole: A related compound with a triazole ring and similar energetic properties.
Uniqueness
2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N’-[(E)-(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE stands out due to its combination of a tetrazole ring and a hydrazide group, which imparts unique chemical and physical properties
Properties
IUPAC Name |
2-(5-aminotetrazol-1-yl)-N-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N9O6/c11-10-14-15-16-17(10)4-8(20)13-12-3-5-1-6(18(22)23)2-7(9(5)21)19(24)25/h1-3,21H,4H2,(H,13,20)(H2,11,14,16)/b12-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTVOSMUTXZVEU-KGVSQERTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=NNC(=O)CN2C(=NN=N2)N)O)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=N/NC(=O)CN2C(=NN=N2)N)O)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N9O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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